molecular formula C14H16ClN3 B2864524 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline CAS No. 353257-72-4

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline

Cat. No.: B2864524
CAS No.: 353257-72-4
M. Wt: 261.75
InChI Key: VQJCHQNTOMYLCL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, also known as CMQ, is a heterocyclic compound. It has a molecular weight of 261.75 . This compound has been the subject of extensive research due to its unique properties and potential applications in various scientific and industrial fields.


Synthesis Analysis

The synthesis of quinoxaline derivatives like this compound has been extensively studied . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular formula of this compound is C14H16ClN3 . The InChI code is 1S/C14H16ClN3/c1-10-6-8-18 (9-7-10)14-13 (15)16-11-4-2-3-5-12 (11)17-14/h2-5,10H,6-9H2,1H3 .


Chemical Reactions Analysis

Quinoxalines have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 261.75 .

Scientific Research Applications

Antimicrobial Activity Research on quinoxaline derivatives, including structures related to 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, demonstrates their potential in antimicrobial applications. Singh et al. (2010) explored the synthesis of new quinoxaline derivatives with expected antimicrobial properties, highlighting the versatility of quinoxaline compounds in combating microbial infections. These derivatives were synthesized by modifying the quinoxaline nucleus, indicating a broad scope for developing optimized antimicrobial agents Singh et al., 2010.

Anti-Inflammatory and H4 Receptor Ligands Quinoxaline derivatives have been identified as promising leads for anti-inflammatory drugs and H4 receptor ligands. Smits et al. (2008) discovered 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands through structure-activity relationship exploration. This compound and its derivatives demonstrated potent H4R ligand activity and significant anti-inflammatory properties in vivo, showcasing the therapeutic potential of quinoxaline derivatives in inflammation-related diseases Smits et al., 2008.

Cancer Research Quinoxaline derivatives are also being explored for their potential in cancer research due to their hypoxic-cytotoxic properties. Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, introducing basic lateral chains in the quinoxaline ring. These compounds showed promise as hypoxic-cytotoxic agents, which could be beneficial in targeting cancer cells in low-oxygen environments Ortega et al., 2000.

Neuroprotection and Cerebral Ischemia Quinoxaline derivatives such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been studied for their neuroprotective effects. Sheardown et al. (1990) found that NBQX, an analog of quinoxalinedione antagonists, acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. NBQX demonstrated protective effects against global ischemia, highlighting its potential in treating conditions like cerebral ischemia Sheardown et al., 1990.

Drug Synthesis and Molecular Probes Quinoxalines serve as key scaffolds in the synthesis of drugs and molecular probes. O'donoghue et al. (2004) studied the photophysical properties of Ru(II) diimine DNA probes with quinoxaline derivatives, demonstrating their utility in photochemical and photophysical nucleic acid probes. This research underscores the importance of quinoxaline structures in developing tools for biological and chemical research O'donoghue et al., 2004.

Mechanism of Action

While the specific mechanism of action for 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is not mentioned in the search results, quinolines, a similar class of compounds, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-3-(4-methylpiperidin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJCHQNTOMYLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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